

# Chemical structure and properties of Anisodamine hydrobromide

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# Anisodamine Hydrobromide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Anisodamine hydrobromide is a tropane alkaloid, chemically known as 6-hydroxyhyoscyamine hydrobromide.[1] It is a non-subtype-selective muscarinic and nicotinic cholinoceptor antagonist, and also exhibits  $\alpha 1$ -adrenergic receptor blocking properties.[1][2] Extracted from the plant Anisodus tanguticus, it has been utilized in clinical practice, particularly in China, for the treatment of various conditions including acute circulatory shock.[3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **Anisodamine hydrobromide**, complete with experimental methodologies and pathway diagrams to support further research and drug development.

#### **Chemical Structure and Identification**

**Anisodamine hydrobromide** is the hydrobromide salt of Anisodamine. Its chemical structure is characterized by a tropane ring system, which is a bicyclic amine.

• IUPAC Name: [(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide[4]







• CAS Number: 55449-49-5[4]

• Molecular Formula: C<sub>17</sub>H<sub>24</sub>BrNO<sub>4</sub>[4]

• Molecular Weight: 386.3 g/mol [4]

 Synonyms: 6-Hydroxyhyoscyamine hydrobromide, (-)-6-Hydroxyhyoscyamine hydrobromide[4]

## **Physicochemical Properties**

A summary of the known physicochemical properties of **Anisodamine hydrobromide** is presented in the table below.



Property	Value	Experimental Protocol
Melting Point	103-113 °C[5]	Protocol for Melting Point Determination: A sample of Anisodamine hydrobromide is placed in a capillary tube and heated in a calibrated melting point apparatus. The temperature range from which the substance begins to melt to when it becomes completely liquid is recorded.
Solubility	DMSO: 100 mg/mL (requires sonication)[1] Water: ≥5 mg/mL[6]	Protocol for Solubility Determination: A known amount of Anisodamine hydrobromide is added to a specific volume of the solvent (e.g., DMSO, water) at a controlled temperature. The mixture is agitated (with sonication if necessary) until saturation is reached. The concentration of the dissolved solid is then determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
рКа	Not explicitly found in search results.	Generalized Protocol for pKa Determination by Spectrophotometry: A series of buffer solutions with a range of known pH values are prepared. A constant concentration of Anisodamine hydrobromide is added to each buffer. The UV-Vis spectrum of each solution is recorded. The



		change in absorbance at a specific wavelength as a function of pH is used to calculate the pKa value using the Henderson-Hasselbalch equation.[7][8]
Appearance	White to off-white solid/powder[1][6]	Visual inspection of the purified substance.

## **Spectral Data**

While specific spectral data with peak assignments were not fully detailed in the search results, the following outlines the general methodologies for obtaining such data.

- UV-Vis Spectroscopy:
  - Protocol: A solution of Anisodamine hydrobromide in a suitable solvent (e.g., methanol or water) is prepared. The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm) using a spectrophotometer. The wavelength of maximum absorbance (λmax) is determined.[9][10]
- Infrared (IR) Spectroscopy:
  - Protocol: A small amount of solid Anisodamine hydrobromide is mixed with potassium bromide (KBr) and compressed into a pellet. The IR spectrum is recorded using an FTIR spectrometer. The characteristic absorption bands corresponding to the functional groups present in the molecule are identified.[11][12][13]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Protocol: A sample of **Anisodamine hydrobromide** is dissolved in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, D<sub>2</sub>O). <sup>1</sup>H NMR and <sup>13</sup>C NMR spectra are acquired on an NMR spectrometer. The chemical shifts, multiplicity, and integration of the signals are analyzed to elucidate the structure of the molecule.[2][14][15][16][17][18]



# Pharmacological Properties and Mechanism of Action

**Anisodamine hydrobromide** exhibits a multifaceted pharmacological profile, primarily acting as an antagonist at cholinergic and adrenergic receptors.

## **Anticholinergic Activity**

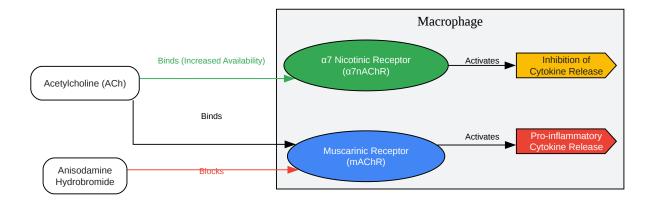
Anisodamine hydrobromide is a non-subtype-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[1] This action is responsible for its antispasmodic effects and its ability to reduce secretions.[19]

#### α1-Adrenergic Receptor Antagonism

The compound also acts as an antagonist at  $\alpha 1$ -adrenergic receptors.[2] This contributes to its vasodilatory effects, which can improve microcirculation.[15][20]

### **Cholinergic Anti-inflammatory Pathway**

A significant aspect of Anisodamine's mechanism of action, particularly in the context of shock, involves the cholinergic anti-inflammatory pathway. By blocking muscarinic receptors, Anisodamine may increase the availability of acetylcholine to bind to the  $\alpha 7$  nicotinic acetylcholine receptor ( $\alpha 7$ nAChR) on immune cells, such as macrophages. This interaction inhibits the production and release of pro-inflammatory cytokines.[3][21][22][23][24][25][26]





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Anisodamine's role in the cholinergic anti-inflammatory pathway.

## **Experimental Protocols**

The following are detailed methodologies for key experiments relevant to the study of **Anisodamine hydrobromide**.

### **Receptor Binding Assays**

Objective: To determine the binding affinity of **Anisodamine hydrobromide** to muscarinic and  $\alpha$ 1-adrenergic receptors.

Generalized Protocol for Radioligand Binding Assay:

- Membrane Preparation:
  - Homogenize tissues or cells expressing the receptor of interest (e.g., brain cortex for mAChRs, liver for α1-adrenergic receptors) in a cold buffer.
  - Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
  - Centrifuge the resulting supernatant at high speed to pellet the membranes.
  - Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
- Binding Reaction:
  - In a multi-well plate, combine the prepared membranes, a radiolabeled ligand specific for the receptor (e.g., [³H]QNB for mAChRs, [³H]prazosin for α1-adrenergic receptors), and varying concentrations of unlabeled **Anisodamine hydrobromide** (competitor).
  - To determine non-specific binding, a parallel set of reactions is prepared with a high concentration of a known unlabeled antagonist.
  - Incubate the reaction mixture at a specific temperature for a time sufficient to reach equilibrium.

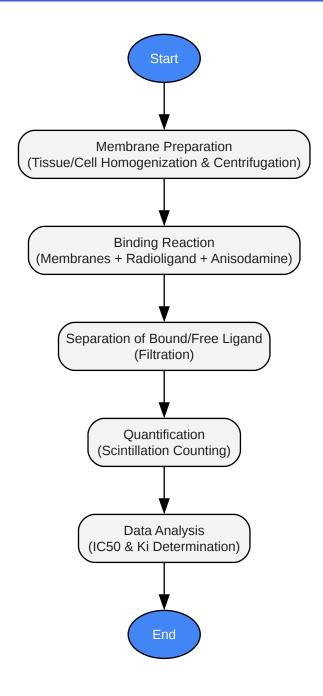
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- · Separation of Bound and Free Ligand:
  - Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
  - Wash the filters with cold assay buffer to remove unbound radioligand.
- Quantification:
  - Place the filters in scintillation vials with scintillation fluid.
  - Measure the radioactivity using a liquid scintillation counter.
- Data Analysis:
  - Calculate specific binding by subtracting non-specific binding from total binding.
  - Plot the percentage of specific binding against the logarithm of the competitor concentration.
  - Determine the IC<sub>50</sub> (concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.
  - Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.





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Workflow for a typical receptor binding assay.

## **In Vitro Anti-inflammatory Assay**

Objective: To evaluate the anti-inflammatory effects of **Anisodamine hydrobromide** by measuring its impact on cytokine production in cultured immune cells.

Generalized Protocol using Lipopolysaccharide (LPS)-stimulated Macrophages:



#### · Cell Culture:

- Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium supplemented with fetal bovine serum and antibiotics.
- Seed the cells in multi-well plates and allow them to adhere overnight.

#### Treatment:

- Pre-treat the cells with various concentrations of Anisodamine hydrobromide for a specified period (e.g., 1-2 hours).
- Stimulate the cells with LPS (a potent inducer of inflammation) to induce the production of pro-inflammatory cytokines. Include a vehicle control (no Anisodamine) and a negative control (no LPS).

#### • Sample Collection:

• After the incubation period, collect the cell culture supernatant.

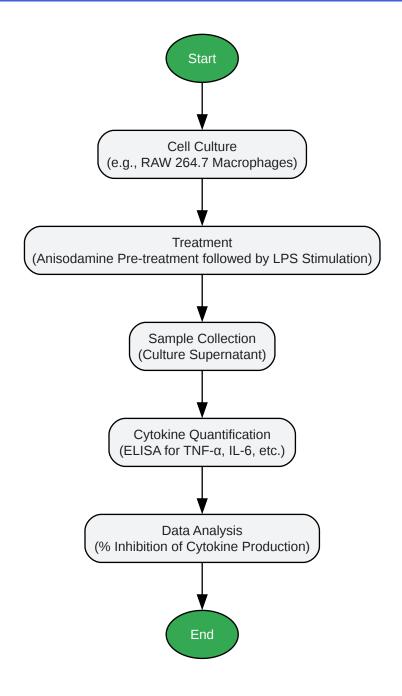
#### · Cytokine Quantification:

 Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine.

#### Data Analysis:

- Compare the cytokine levels in the Anisodamine-treated groups to the LPS-only group.
- Calculate the percentage inhibition of cytokine production for each concentration of Anisodamine hydrobromide.





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Workflow for an in vitro anti-inflammatory assay.

## Conclusion

**Anisodamine hydrobromide** is a pharmacologically active compound with a well-defined chemical structure and a complex mechanism of action. Its ability to antagonize both muscarinic and α1-adrenergic receptors, coupled with its modulatory effect on the cholinergic anti-inflammatory pathway, makes it a subject of significant interest for therapeutic applications,



especially in the management of shock and inflammatory conditions. This guide provides a foundational understanding of its properties and the experimental approaches to study them, aiming to facilitate further research and development in this area.

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